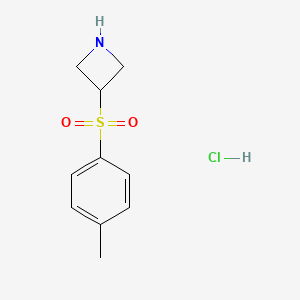
3-(4-Methylbenzenesulfonyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzenesulfonyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines.
Preparation Methods
The synthesis of 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
3-(4-Methylbenzenesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Methylbenzenesulfonyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:
3-(Methylsulfonyl)azetidine hydrochloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles that share some similarities with azetidines but have distinct chemical properties and applications
Biological Activity
3-(4-Methylbenzenesulfonyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of an azetidine ring substituted with a 4-methylbenzenesulfonyl group. This configuration is significant as it influences the compound's interaction with biological targets. The sulfonyl moiety is known for enhancing the solubility and biological availability of compounds, which is crucial for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The azetidine ring can participate in various biochemical pathways, potentially acting as an inhibitor or modulator of enzymatic activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.
Anticancer Activity
Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 (Colon Cancer) | 9 |
| MCF-7 (Breast Cancer) | 17 |
These findings suggest that modifications to the azetidine structure can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that azetidine derivatives can exhibit antibacterial and antifungal properties:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 12 |
| Antifungal | 15 |
These results highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
Case Study 1: Neuropharmacological Effects
In a study evaluating the neuropharmacological effects of azetidine derivatives, researchers found that certain compounds exhibited antidepressant and anxiolytic effects in animal models. The mechanism was linked to the modulation of neurotransmitter systems, particularly those involving acetylcholine receptors .
Case Study 2: Anticancer Efficacy
A case study focused on the anticancer efficacy of this compound demonstrated its ability to induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, confirming its potential as a therapeutic agent against malignancies .
Properties
Molecular Formula |
C10H14ClNO2S |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylazetidine;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChI Key |
XKXWYZINYDMYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















